Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Description
“Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H6N3NaO3 . It is a derivative of triazole, a class of heterocyclic compounds that are cyclic compounds with at least two different elements in the ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
-
P38 Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied as potential inhibitors of P38 kinase . P38 kinases play a vital role in the progression of inflammation .
- Method : The study involved the development of a 3D quantitative structure–activity relationship (QSAR) model, and the docking and dynamic simulation studies .
- Results : A statistically robust 3D QSAR model was developed. The molecular docking analysis revealed that the analogs were well docked into the DFG (Asp-Phe-Gly motif) out pocket of p38 kinase .
-
Antibacterial Activities
- Field : Microbiology
- Application : Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activities .
- Method : The antibacterial activities of the newly synthesized compounds were tested using the microbroth dilution method .
- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
properties
IUPAC Name |
sodium;6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.Na/c1-14-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZXQHKQGJBQZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NN=C2C(=O)[O-])C=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
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